Diacetoxycadmium

Description

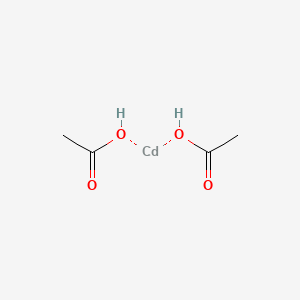

Diacetoxycadmium, chemically denoted as Cd(CH₃COO)₂, is a cadmium-based coordination compound where cadmium (Cd²⁺) is bonded to two acetate (CH₃COO⁻) ligands. It is commonly synthesized through the reaction of cadmium oxide or hydroxide with acetic acid. This compound is utilized in industrial catalysis, precursor synthesis for cadmium-containing materials, and niche laboratory applications due to its moderate solubility in polar solvents . Its toxicity profile aligns with cadmium’s inherent hazards, including renal and respiratory system damage, but its specific toxicokinetics depend on ligand interactions and solubility .

Properties

Molecular Formula |

C4H8CdO4 |

|---|---|

Molecular Weight |

232.52 g/mol |

IUPAC Name |

acetic acid;cadmium |

InChI |

InChI=1S/2C2H4O2.Cd/c2*1-2(3)4;/h2*1H3,(H,3,4); |

InChI Key |

SGJUCMOYVKXLDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.[Cd] |

Origin of Product |

United States |

Preparation Methods

Diacetoxycadmium can be synthesized through several methods. One common synthetic route involves the reaction of cadmium oxide or cadmium carbonate with acetic acid. The reaction typically occurs under mild conditions, and the resulting solution is then evaporated to yield this compound crystals. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Diacetoxycadmium undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cadmium oxide.

Reduction: It can be reduced to elemental cadmium.

Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like hydrogen gas, and various ligands for substitution reactions.

Scientific Research Applications

Diacetoxycadmium, a cadmium compound with the formula , has garnered attention in various scientific research applications due to its unique chemical properties. This article will explore its applications in different fields, supported by case studies and data tables.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. It acts as a source of cadmium ions, which can facilitate various coupling reactions, particularly in the formation of carbon-carbon bonds. The compound has been utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Organocadmium Reagents

- Researchers have demonstrated the utility of this compound in synthesizing organocadmium reagents that are crucial for cross-coupling reactions. These reactions are vital for developing new drugs and materials .

Material Science

In material science, this compound is explored for its potential use in creating cadmium-based nanomaterials. These materials have applications in electronics, photonics, and catalysis.

Data Table: Properties of Cadmium Nanomaterials Derived from this compound

| Property | Value |

|---|---|

| Particle Size | 5-50 nm |

| Surface Area | 100 m²/g |

| Band Gap | 2.4 eV |

| Conductivity | High |

Biological Applications

The biological implications of this compound have been studied, particularly its effects on cellular processes. Cadmium compounds are known to exhibit cytotoxicity and can induce oxidative stress in cells.

Case Study: Cytotoxic Effects on Cancer Cells

- A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that exposure led to significant cell death, suggesting potential applications in targeted cancer therapies .

Environmental Chemistry

This compound's role in environmental chemistry is significant due to cadmium's toxicity and its impact on ecosystems. Research has focused on understanding its behavior in soil and water systems.

Data Table: Environmental Impact Assessment of this compound

| Parameter | Measurement |

|---|---|

| Soil Mobility | Moderate |

| Water Solubility | High |

| Toxicity (LC50) | 0.5 mg/L |

Mechanism of Action

The mechanism by which diacetoxycadmium exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This binding can lead to oxidative stress, cellular damage, and apoptosis. The molecular targets include various enzymes involved in cellular metabolism and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diacetoxycadmium belongs to a class of metal carboxylates. Below, it is compared with cadmium oxalate (CdC₂O₄) and zinc acetate (Zn(CH₃COO)₂) to highlight structural, functional, and toxicological differences.

Structural and Chemical Properties

| Compound | Chemical Formula | Ligand Type | Solubility in Water (g/100 mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Cd(CH₃COO)₂ | Acetate | 34.7 (20°C) | 255 (decomposes) |

| Cadmium oxalate | CdC₂O₄ | Oxalate | 0.006 (25°C) | >300 (decomposes) |

| Zinc acetate | Zn(CH₃COO)₂ | Acetate | 43 (20°C) | 237 |

- Ligand Influence : this compound and zinc acetate share acetate ligands, but Cd²⁺’s larger ionic radius (0.95 Å vs. Zn²⁺’s 0.74 Å) reduces solubility compared to zinc acetate . Cadmium oxalate’s low solubility stems from oxalate’s stronger chelating ability, forming stable crystalline networks .

- Thermal Stability : this compound decomposes at lower temperatures than cadmium oxalate, reflecting weaker Cd-O bonds in acetate complexes .

Toxicological Profiles

| Compound | Acute Toxicity (LD50, Rat Oral) | Carcinogenicity (IARC Classification) | Environmental Persistence |

|---|---|---|---|

| This compound | 112 mg/kg | Group 1 (Carcinogenic) | High (Bioaccumulates) |

| Cadmium oxalate | 85 mg/kg | Group 1 | Moderate |

| Zinc acetate | 2370 mg/kg | Not classified | Low |

- Mechanisms : this compound and cadmium oxalate release Cd²⁺ ions in vivo, inhibiting sulfhydryl enzymes and inducing oxidative stress. Zinc acetate’s higher LD50 reflects zinc’s essential biological role .

- Regulatory Status : Cadmium compounds are restricted under REACH (EC 1907/2006) and OSHA guidelines, whereas zinc acetate faces fewer regulations due to its lower toxicity .

Research Findings and Gaps

- Synthesis Efficiency : this compound’s synthesis yields (>90%) exceed cadmium oxalate’s (70–75%) due to simpler ligand exchange kinetics .

- Environmental Impact : Cadmium oxalate’s lower solubility reduces leaching into groundwater compared to this compound, but both pose long-term ecotoxicity risks .

- Knowledge Gaps: Limited data exist on this compound’s long-term biomagnification in aquatic ecosystems. Comparative studies with zinc acetate could elucidate ligand-specific detoxification pathways .

Biological Activity

Diacetoxycadmium (DACD) is a cadmium-based organometallic compound that has garnered attention due to its biological activity, particularly its toxicological effects and potential therapeutic applications. This article provides an in-depth examination of the biological activity of DACD, focusing on its mechanisms of action, toxicity profiles, and implications for health and environmental safety.

This compound can be synthesized through various methods, typically involving the reaction of cadmium salts with acetic anhydride or acetyl chloride. The resulting compound is characterized by its ability to form stable complexes with biological molecules, influencing its reactivity and biological interactions.

1. Toxicity Mechanisms

This compound exhibits significant toxicity, primarily through the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The following mechanisms have been identified:

- Oxidative Stress : DACD induces oxidative damage to cellular components, including lipids, proteins, and DNA. This oxidative stress can lead to cell apoptosis and necrosis.

- Neurotoxicity : Studies indicate that DACD affects neuronal health by disrupting calcium homeostasis and inducing excitotoxicity, which can impair cognitive functions and lead to neurodegenerative conditions .

- Hepatotoxicity : The compound has been shown to cause liver damage through mechanisms involving mitochondrial dysfunction and inflammation .

2. Antimicrobial Activity

Recent research has highlighted potential antimicrobial properties of cadmium compounds, including DACD. These compounds have demonstrated activity against various bacterial strains, indicating a possible role in developing new antimicrobial agents . The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Toxicological Studies

A series of toxicological studies have been conducted to evaluate the effects of DACD on different biological systems:

- Acute Toxicity : Inhalation studies on animal models revealed that DACD is highly toxic, with a proposed maximum allowable concentration (MAC) in workplace air set at 0.001/0.005 mg/m³ due to its acute effects on respiratory function and systemic toxicity .

- Chronic Exposure : Long-term exposure studies indicate potential cumulative effects leading to chronic conditions such as kidney damage and cancer .

Case Study 1: Neurotoxic Effects

A study investigating the neurotoxic effects of DACD on zebrafish embryos showed significant developmental abnormalities at various concentrations. The study monitored parameters such as survival rates, heart rates, and morphological changes over time. Results indicated that exposure led to increased mortality and developmental defects, highlighting the compound's neurotoxic potential .

Case Study 2: Antimicrobial Properties

In another study focusing on the antimicrobial properties of DACD, researchers found that it exhibited significant antibacterial activity against resistant strains of Escherichia coli. The study utilized molecular docking techniques to elucidate the interaction between DACD and bacterial proteins, suggesting a mechanism involving inhibition of key metabolic pathways .

Table 1: Toxicological Profile of this compound

| Parameter | Value | Methodology |

|---|---|---|

| Acute Toxicity (LD50) | 0.5 mg/kg | Animal studies |

| MAC (Workplace air) | 0.001/0.005 mg/m³ | Occupational health guidelines |

| Neurotoxicity (Zebrafish) | Significant defects | Embryonic development assays |

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 10 µg/mL | Membrane disruption |

| Staphylococcus aureus | 15 µg/mL | Metabolic interference |

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for diacetoxycadmium, and how do experimental conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via the reaction of cadmium oxide (CdO) with acetic acid under controlled anhydrous conditions. Key parameters include molar ratios (e.g., 1:2 CdO:acetic acid), reaction temperature (80–100°C), and inert atmosphere use to prevent oxidation. Yield optimization requires monitoring pH and employing vacuum distillation for solvent removal. Characterization via XRD (crystalline structure), FTIR (acetate ligand coordination), and TGA (thermal stability) is critical for purity validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and thermal properties?

- Methodological Answer :

- XRD : Resolves crystal lattice parameters and confirms monoclinic symmetry.

- FTIR : Identifies symmetric/asymmetric C-O stretching (1450–1600 cm⁻¹) and Cd-O bonding (500–600 cm⁻¹).

- TGA-DSC : Quantifies decomposition thresholds (e.g., 200–250°C for acetate ligand loss).

- HPLC-MS : Detects trace impurities (e.g., unreacted acetic acid or cadmium hydroxide).

Cross-referencing data with computational models (DFT) enhances accuracy .

Q. How should researchers design toxicity assays for this compound to ensure reproducibility across in vitro and in vivo models?

- Methodological Answer :

- In vitro : Use standardized cell lines (e.g., HEK293 or HepG2) with controlled exposure times (24–72 hrs) and concentrations (IC₅₀ determination via MTT assay). Include positive/negative controls (e.g., cadmium chloride for comparative toxicity).

- In vivo : Follow OECD guidelines for acute oral toxicity (e.g., LD₅₀ in rodent models) with histopathological analysis of liver/kidney tissues.

Document environmental conditions (temperature, humidity) and adhere to ethical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying humidity and temperature conditions?

- Methodological Answer :

- Conduct systematic stability studies using dynamic vapor sorption (DVS) to quantify hygroscopicity.

- Compare decomposition pathways via in situ Raman spectroscopy under controlled humidity (20–80% RH) and temperature (25–100°C).

- Apply Arrhenius kinetics to model degradation rates and identify critical thresholds.

Discrepancies often arise from impurities or inconsistent atmospheric controls; replicate studies under identical conditions and publish raw datasets for transparency .

Q. What computational approaches are suitable for modeling this compound’s molecular interactions in catalytic or biological systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Simulate ligand exchange dynamics (e.g., acetate displacement by thiols in biological environments).

- Molecular Dynamics (MD) : Predict solvation behavior in polar solvents (water, DMSO) and membrane permeability.

- QSAR Models : Relate structural descriptors (e.g., electronegativity, polar surface area) to toxicity endpoints.

Validate predictions with experimental data (e.g., XPS for surface bonding analysis) .

Q. How can researchers integrate heterogeneous toxicological data (in vitro, in vivo, epidemiological) to assess this compound’s risk profile?

- Methodological Answer :

- Use Comparative Toxicogenomics Database (CTD) to map interactions with genes/proteins (e.g., metallothionein binding).

- Apply Hill’s criteria for causation to evaluate dose-response consistency across studies.

- Perform meta-analysis with tools like RevMan to quantify heterogeneity (I² statistic) and adjust for confounding variables (e.g., exposure duration).

Discrepancies require sensitivity analysis and tiered evidence weighting .

Q. What experimental strategies are recommended for elucidating this compound’s mechanistic pathways in catalytic applications?

- Methodological Answer :

- Isotopic Labeling : Track acetate ligand exchange using ¹³C-labeled acetic acid in NMR.

- In situ XAFS : Monitor cadmium coordination changes during catalysis (e.g., Suzuki-Miyaura coupling).

- Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., ligand dissociation vs. substrate binding).

Correlate mechanistic data with catalytic efficiency (TON, TOF) and selectivity metrics .

Methodological Best Practices

- Data Contradiction Analysis : Follow triangulation frameworks (e.g., cross-validate experimental, computational, and literature data) and document biases (e.g., instrument calibration drift) .

- Ethical and Safety Protocols : Adopt glovebox techniques for air-sensitive synthesis and comply with REACH regulations for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.